molecular formula C16H12Cl2N2O3S B2960497 2,5-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 897759-47-6

2,5-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2960497
CAS No.: 897759-47-6
M. Wt: 383.24
InChI Key: NZWRVOWWXJLEMS-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a benzothiazole derivative featuring a benzamide backbone substituted with chlorine atoms at the 2- and 5-positions of the benzene ring and methoxy groups at the 4- and 7-positions of the benzothiazole moiety. This compound belongs to a class of heterocyclic molecules known for their diverse applications in medicinal chemistry and materials science, particularly due to their electron-deficient aromatic systems, which enable π-π stacking interactions and charge transport properties .

Properties

IUPAC Name

2,5-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S/c1-22-11-5-6-12(23-2)14-13(11)19-16(24-14)20-15(21)9-7-8(17)3-4-10(9)18/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWRVOWWXJLEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide ()

This analog differs in the positions of substituents: the benzothiazole ring bears chlorine atoms at the 4- and 5-positions instead of methoxy groups, while the benzamide moiety has 3,4-dimethoxy substituents. The molecular weight (383.24 g/mol) and formula (C₁₆H₁₂Cl₂N₂O₃S) are identical, but the altered substituent positions may significantly influence binding affinity in biological systems or optoelectronic properties in materials science .

2,5-Dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide ()

Replacing the benzamide with a thiophene-3-carboxamide introduces a sulfur-containing heterocycle. This modification alters the compound’s conjugation length and electronic properties, as thiophene rings are more electron-rich than benzene. The molecular weight increases slightly (389.28 g/mol; C₁₄H₁₀Cl₂N₂O₃S₂), and the thiophene moiety may enhance charge-carrier mobility in organic semiconductors, making this analog more suitable for electronic applications than the benzamide-based target compound .

Benzothiadiazole Derivatives ()

Compounds like 4,7-diphenylethynyl-2,1,3-benzothiadiazole exhibit strong luminescent properties due to extended π-conjugation, a feature absent in the target compound. The methoxy groups in the target compound may reduce luminescence efficiency compared to ethynyl-substituted analogs but improve solubility for solution-processed applications . Benzothiadiazole-containing polymers () are widely used in organic photovoltaics, whereas the target compound’s benzamide core may limit its utility in such applications unless further functionalized .

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Substituents (Benzothiazole/Benzamide) Molecular Weight (g/mol) Potential Applications
Target Compound C₁₆H₁₂Cl₂N₂O₃S 4,7-dimethoxy; 2,5-dichloro 383.24 Antimicrobial, antifungal
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide C₁₆H₁₂Cl₂N₂O₃S 4,5-dichloro; 3,4-dimethoxy 383.24 Undisclosed (structural analog)
Thiophene-3-carboxamide analog () C₁₄H₁₀Cl₂N₂O₃S₂ Thiophene ring; 2,5-dichloro 389.28 Organic electronics

Research Findings and Implications

  • Substituent Positioning : The 4,7-dimethoxy configuration in the target compound likely enhances solubility compared to dichloro-substituted analogs, facilitating formulation in biological assays .
  • Electronic Properties : The absence of ethynyl or extended π-systems (as in ) limits luminescent applications but may favor charge transfer in simpler organic semiconductors .
  • Biological Activity : While explicit data are lacking, chlorine and methoxy substituents are associated with enhanced interaction with microbial enzymes in related compounds .

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